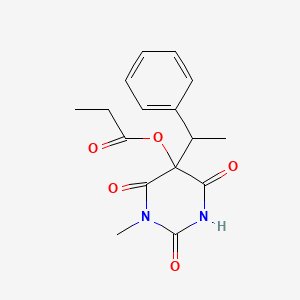
1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione is a complex organic compound with a pyrimidine core structure
Méthodes De Préparation
The synthesis of 1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione involves multiple steps. The general synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is typically synthesized through a cyclization reaction involving urea and β-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Esterification: The propionyloxy group is introduced via esterification, where the hydroxyl group of the pyrimidine derivative reacts with propionic anhydride or propionyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
The uniqueness of 1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione lies in its specific substituents and their potential effects on its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
37431-42-8 |
|---|---|
Formule moléculaire |
C16H18N2O5 |
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
[1-methyl-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C16H18N2O5/c1-4-12(19)23-16(10(2)11-8-6-5-7-9-11)13(20)17-15(22)18(3)14(16)21/h5-10H,4H2,1-3H3,(H,17,20,22) |
Clé InChI |
DRYNBDDKJPGBDG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(C(=O)NC(=O)N(C1=O)C)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


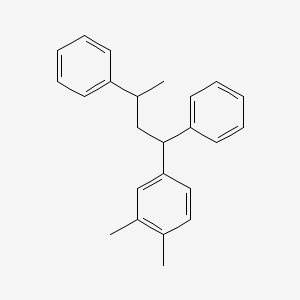
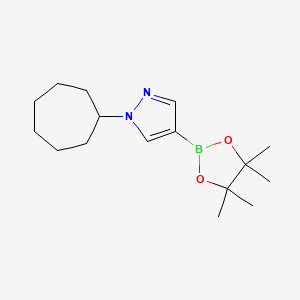
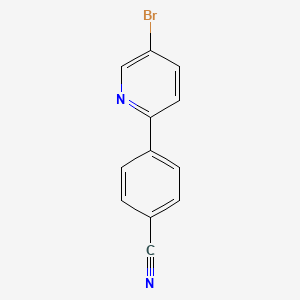
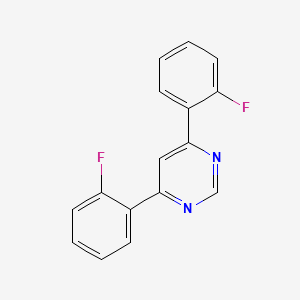

![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
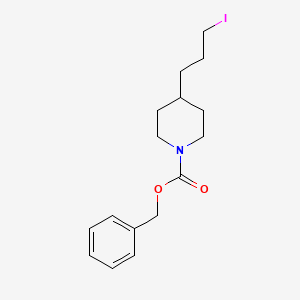
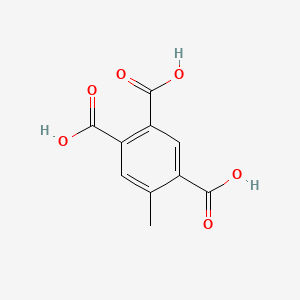
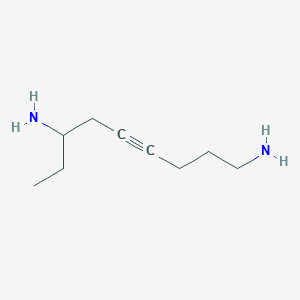
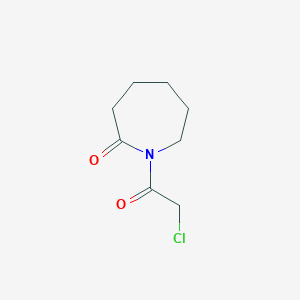
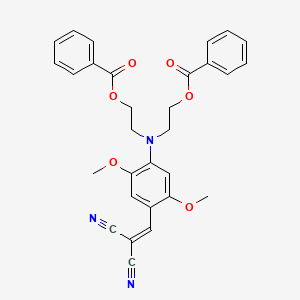
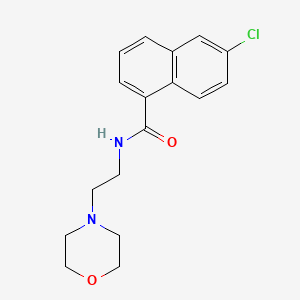
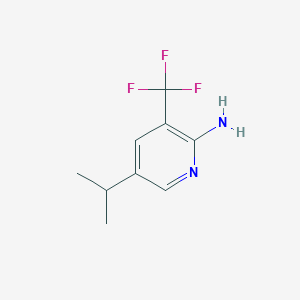
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
